

commercial suppliers of [4-(Aminomethyl)cyclohexyl]methanol

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Compound of Interest

Compound Name:	[4-(Aminomethyl)cyclohexyl]methanol
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An In-depth Technical Guide to Sourcing and Utilizing **[4-(Aminomethyl)cyclohexyl]methanol** for Advanced Research

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to success. **[4-(Aminomethyl)cyclohexyl]methanol**, a disubstituted cyclohexane derivative, represents a key intermediate prized for its unique structural attributes. It incorporates a primary amine and a primary alcohol, separated by a rigid, non-aromatic cyclohexyl scaffold. This bifunctional nature allows for orthogonal chemical modifications, making it an invaluable linker, spacer, and core scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This guide serves as a technical resource for researchers, chemists, and procurement specialists. It provides a comprehensive overview of the commercial landscape for **[4-(Aminomethyl)cyclohexyl]methanol**, delves into critical quality control considerations, and outlines its applications, ensuring that scientific professionals can source and utilize this vital reagent with confidence and precision.

Physicochemical Properties and Stereoisomerism

A critical consideration when sourcing **[4-(Aminomethyl)cyclohexyl]methanol** is its stereochemistry. The 1,4-disubstituted cyclohexane ring exists as two distinct geometric isomers: cis and trans. The spatial orientation of the aminomethyl and hydroxymethyl groups significantly influences the three-dimensional shape, reactivity, and biological activity of the final compound. Commercial suppliers often provide the specific isomer, the mixture, or the unspecified form. It is crucial to verify the correct isomer for the intended application.

Property	Value	Source(s)
IUPAC Name	[4-(Aminomethyl)cyclohexyl]methanol	
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	
CAS Number (Isomer Unspecified)	1074-62-0	
CAS Number (trans-isomer)	17879-23-1	[1]
CAS Number (cis-isomer)	30134-98-6	[2][3]
Typical Appearance	Solid or Liquid	[1][4]
Boiling Point	~181 °C	[4]
Solubility	Soluble in methanol and water.	[5][6]

Commercial Landscape: Sourcing and Procurement

Navigating the supplier landscape requires careful evaluation of purity, scale, and documentation. The compound is available from large chemical suppliers, specialized building block providers, and online marketplaces.

Major Commercial Suppliers

The following table summarizes prominent suppliers of **[4-(Aminomethyl)cyclohexyl]methanol**, highlighting the typical scales and forms available. This is not an exhaustive list but represents a cross-section of the market.

Supplier	Isomer(s) Offered	Typical Scale	Notes
Sigma-Aldrich (Merck)	Unspecified, trans	MG to G	A reliable source for research-grade quantities, often with detailed specifications.
ChemBridge	trans	MG to G	Specializes in building blocks for drug discovery and screening libraries. [1]
Vibrant Pharma Inc.	cis	G	A supplier focusing on pharmaceutical intermediates and amino-alcohols. [2]
BOC Sciences	cis, trans (as related chiral amines)	Custom	Offers chiral synthesis and can be a source for specific, less common isomers. [7]
Chemspace	Unspecified, cis, trans	MG to G	A marketplace platform connecting buyers with numerous global suppliers. [8] [9]
Echemi	Unspecified, trans	G to KG	A B2B platform that includes manufacturers and traders, often for larger quantities. [10] [11]

Key Procurement Considerations

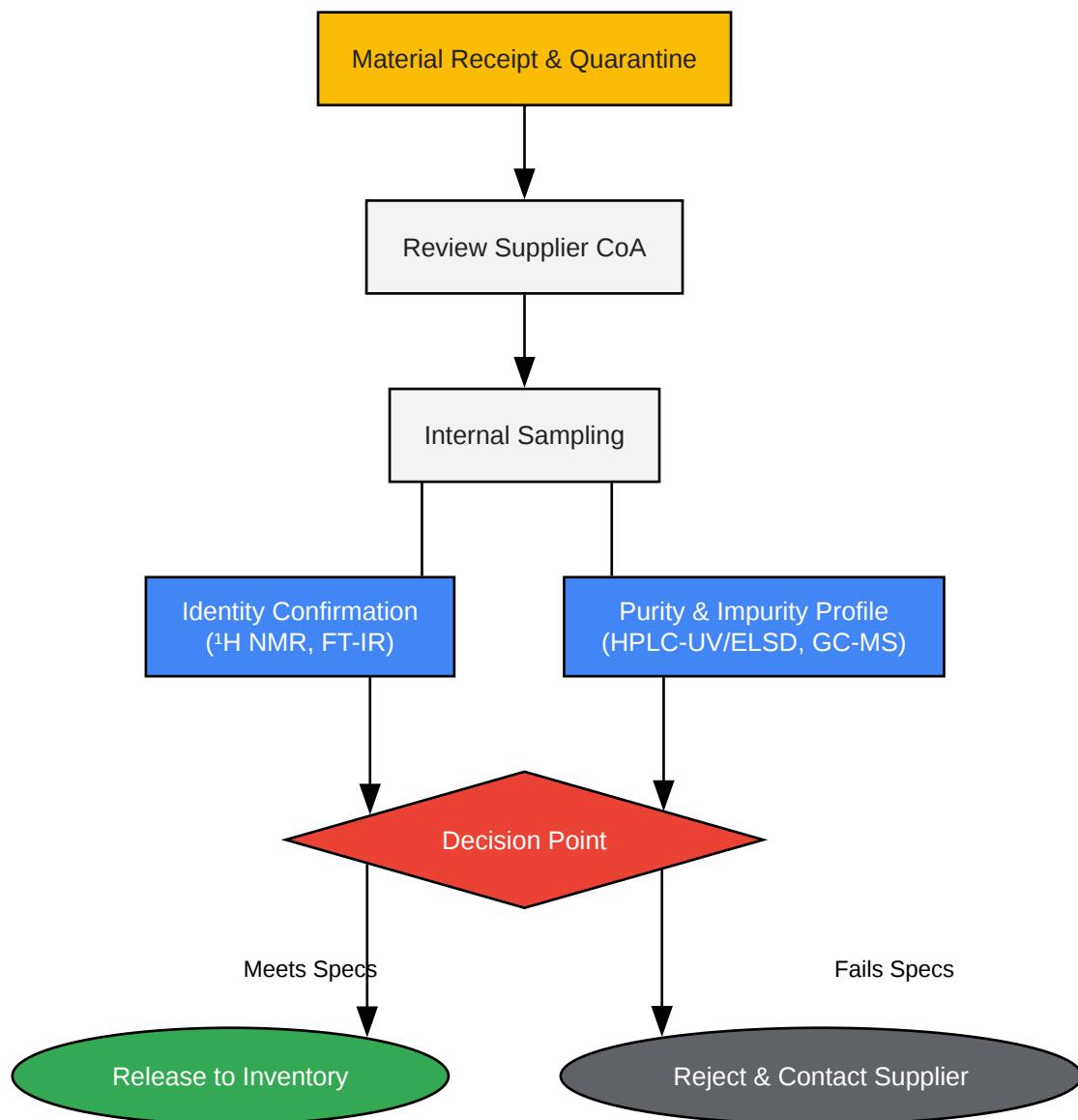
- Isomeric Purity: For applications where three-dimensional structure is critical (e.g., binding to a specific protein pocket), sourcing the correct, high-purity isomer (cis or trans) is non-

negotiable. Always request the isomer ratio from the supplier's Certificate of Analysis (CoA).

- Chemical Purity: Purity requirements vary. Early-stage discovery may tolerate >95% purity, while later-stage development, especially pre-GMP (Good Manufacturing Practice) synthesis, demands >98% or even >99% purity.
- Certificate of Analysis (CoA): Always demand a lot-specific CoA before purchase. This document is the primary guarantee of quality and should include identity verification (e.g., ^1H NMR, IR) and a purity assessment by a chromatographic method like HPLC or GC.
- Supplier Qualification: For long-term projects or large-scale synthesis, consider the supplier's track record, quality management systems (e.g., ISO 9001 certification), and ability to scale up production.

Quality Control and Analytical Validation

Ensuring the identity and purity of **[4-(Aminomethyl)cyclohexyl]methanol** upon receipt is a cornerstone of good laboratory practice. A robust QC workflow validates the supplier's CoA and prevents the introduction of impurities into subsequent synthetic steps.



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A typical quality control workflow for incoming chemical reagents.

Recommended Analytical Methods

The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's properties and the desired information.[\[12\]](#)

- HPLC: Ideal for non-volatile compounds. Since **[4-(Aminomethyl)cyclohexyl]methanol** lacks a strong UV chromophore, detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) are more suitable than standard UV detectors for purity analysis.

- GC: Well-suited for volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and peak shape of the polar amine and alcohol groups. GC coupled with Mass Spectrometry (GC-MS) is excellent for both purity determination and impurity identification.[13]

Example Protocol: Purity Determination by GC-MS

This protocol provides a general framework for assessing the purity of **[4-(Aminomethyl)cyclohexyl]methanol**.

Objective: To determine the purity and identify potential volatile impurities.

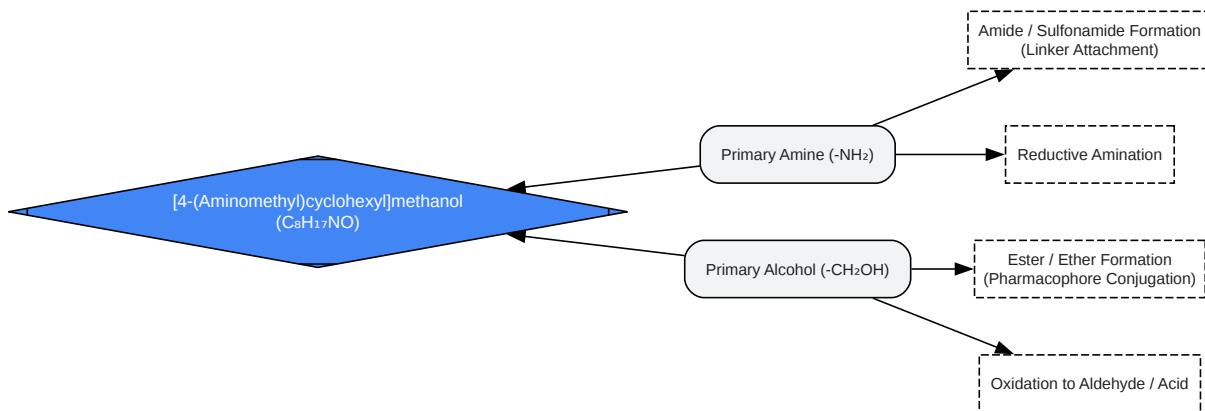
Methodology:

- Standard Preparation:
 - Accurately weigh approximately 10 mg of the **[4-(Aminomethyl)cyclohexyl]methanol** reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a suitable solvent, such as methanol or isopropanol.[6] [13] This yields a 1 mg/mL stock solution.
 - Prepare a series of dilutions for linearity assessment if quantitative analysis is required.
- Sample Preparation:
 - Prepare the incoming material sample at the same concentration (1 mg/mL) in the same diluent.
- GC-MS Instrumentation and Conditions:
 - GC System: Agilent 7890B or equivalent.[13]
 - Column: A mid-polarity column like a DB-624 or equivalent is a good starting point (30 m x 0.25 mm ID, 1.40 µm film thickness).[13]
 - Inlet: 250 °C, Split mode (e.g., 50:1).

- Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 240 °C.
 - Hold: 5 minutes at 240 °C.
- MS Detector:
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mode: Electron Ionization (EI), Full Scan (m/z 35-400).
- Data Analysis:
 - Identity: Confirm the retention time and mass spectrum of the main peak in the sample chromatogram match that of the reference standard.
 - Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Impurity Identification: Tentatively identify any significant impurities by comparing their mass spectra against a library (e.g., NIST).

Applications in Research and Drug Development

The utility of **[4-(Aminomethyl)cyclohexyl]methanol** stems from its ability to serve as a versatile scaffold. The amine and alcohol functionalities can be selectively addressed to introduce different molecular fragments.



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Role as a bifunctional synthetic building block.

- As a Linker in PROTACs and ADCs: The linear separation and conformational rigidity of the cyclohexane ring make it an attractive linker component in targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs).
- In Scaffolds for Biologically Active Molecules: Its structure is incorporated into various compounds explored for therapeutic potential. For instance, related structures have been investigated as Janus Kinase (JAK) inhibitors for treating autoimmune diseases.[\[14\]](#)
- In Polymer and Materials Science: The diamine or diol derivatives, which can be synthesized from this compound, are used as monomers in the production of specialty polyamides and polyesters.[\[15\]](#)

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety. Information is derived from typical Safety Data Sheets (SDS).[\[4\]](#)[\[16\]](#)[\[17\]](#)

- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors if heated.[4][17]
- Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8 °C.[2] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]
- Stability: The compound is generally stable under recommended storage conditions. However, primary amines can slowly absorb CO₂ from the air.

Conclusion

[4-(Aminomethyl)cyclohexyl]methanol is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its true value is realized when its distinct stereoisomers are carefully selected, its purity is rigorously verified, and its bifunctional reactivity is strategically exploited. For researchers and developers, a thorough understanding of the supplier landscape, coupled with stringent in-house quality control, is the foundation for reproducible and successful scientific outcomes. By following the principles outlined in this guide, professionals can confidently source and integrate this versatile building block into their research and development pipelines.

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